molecular formula C19H18F2N6O B2947113 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide CAS No. 1428358-19-3

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide

Cat. No.: B2947113
CAS No.: 1428358-19-3
M. Wt: 384.391
InChI Key: XMRUTLNBZXZYRE-UHFFFAOYSA-N
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Description

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrole group: This step might involve a coupling reaction using a palladium catalyst.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

    Carboxamide formation: The final step often involves the reaction of the piperazine derivative with a carboxylic acid or its derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or piperazine rings.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, piperazine derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents. This compound might exhibit similar activities, making it a subject of interest in biochemical research.

Medicine

In medicinal chemistry, compounds like 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide are explored for their potential therapeutic effects. They might be investigated for their efficacy in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, or materials science. Their diverse reactivity and potential biological activities make them valuable in various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, altering their function. This interaction could involve binding to active sites, inhibiting enzymatic activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c20-14-9-15(21)11-16(10-14)24-19(28)27-7-5-26(6-8-27)18-12-17(22-13-23-18)25-3-1-2-4-25/h1-4,9-13H,5-8H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRUTLNBZXZYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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